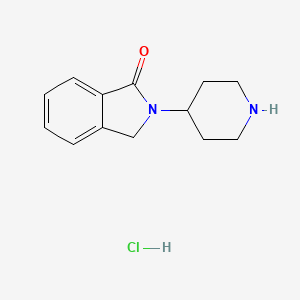

2-(哌啶-4-基)异吲哚啉-1-酮盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 2-(Piperidin-4-yl)isoindolin-1-one hydrochloride is a chemical entity that has been the subject of various synthetic and analytical studies. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be informative for understanding the synthesis, molecular structure, chemical reactions, and physical and chemical properties of similar compounds.

Synthesis Analysis

The synthesis of related compounds involves various strategies, including organocatalytic synthesis and Michael addition reactions. For instance, asymmetric organocatalytic synthesis has been used to create bisindole-piperidine-amino acid hybrids from 3-vinyl indoles with imino esters, which could potentially inform the synthesis of 2-(Piperidin-4-yl)isoindolin-1-one hydrochloride . Additionally, the Michael addition of secondary amines to α, β-unsaturated carbonyl compounds has been employed to synthesize novel compounds with piperidine moieties . These methods could be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been studied using various computational methods, including density functional theory (DFT). For example, the molecular geometry of a Mannich base molecule was optimized using the B3LYP/6-311G(d,p) basis set, which could be relevant for understanding the structure of 2-(Piperidin-4-yl)isoindolin-1-one hydrochloride . Similarly, the crystal structure of a novel compound containing a piperidine ring was analyzed by X-ray crystallography .

Chemical Reactions Analysis

The chemical reactions involving piperidine derivatives have been explored in several studies. The formation of 2H-isoindolin-1,3-ylidenes from 2-(formylphenyl)acrylates and phenacylazide in the presence of piperidine is one such reaction . This indicates that piperidine can act as a catalyst or reactant in the formation of isoindoline derivatives, which is relevant for the chemical reactions analysis of 2-(Piperidin-4-yl)isoindolin-1-one hydrochloride.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives have been characterized through spectroscopic methods and quantum chemical studies. Vibrational frequencies, NMR spectroscopic analyses, and thermal stability have been determined for a Mannich base system . Additionally, the first order hyperpolarizability, molecular electrostatic potential, and vibrational analysis of a piperidine-containing compound were carried out using DFT . These studies provide a foundation for predicting and understanding the properties of 2-(Piperidin-4-yl)isoindolin-1-one hydrochloride.

科学研究应用

Microwave Assisted Synthesis and Antibacterial Activity

研究表明,使用微波辅助合成了2-(哌啶-4-基)异吲哚啉-1-酮盐酸盐的衍生物,展现出显著的抗菌活性。这一发现强调了该化合物在新型抗菌剂开发中的潜力 (Merugu, Ramesh, & Sreenivasulu, 2010)。

Crystal Structure Analysis

对该化合物衍生物的晶体结构进行的研究揭示了有关其分子构型、氢键模式和超分子合成物形成的详细见解。这些见解对于了解该化合物在各种应用中的相互作用和稳定性至关重要 (Karolak‐Wojciechowska等,2010)。

Stereoselective Synthesis in Metal-Free Conditions

开发了用于2-(哌啶-4-基)异吲哚啉-1-酮盐酸盐衍生物立体选择性合成的创新方法,突显了该化合物的多功能性和在各种生化应用中的潜力 (Prasad等,2021)。

Anti-Mycobacterial and Cytotoxic Evaluation

从2-(哌啶-4-基)异吲哚啉-1-酮盐酸盐合成的化合物显示出有希望的抗分枝杆菌活性,为治疗结核病等疾病开辟了新途径。这项研究对于开发新的治疗剂 (Rani, Viljoen, Johansen, Kremer, & Kumar, 2019) 至关重要。

安全和危害

属性

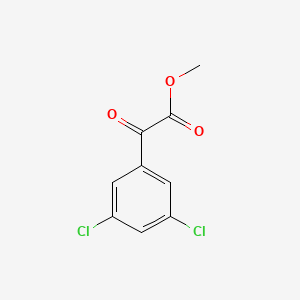

IUPAC Name |

2-piperidin-4-yl-3H-isoindol-1-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O.ClH/c16-13-12-4-2-1-3-10(12)9-15(13)11-5-7-14-8-6-11;/h1-4,11,14H,5-9H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBWXHIGRZSSVKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2CC3=CC=CC=C3C2=O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(Difluoromethyl)pyrimidin-2-yl]cyclobutan-1-amine;hydrochloride](/img/structure/B2507445.png)

![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methoxy-1H-pyrimidin-6-one](/img/structure/B2507453.png)

![N-[[4-(2-methoxyphenyl)-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide](/img/structure/B2507454.png)

![1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-2-(p-tolyloxy)ethan-1-one](/img/structure/B2507456.png)

![3-hexyl-1,7-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2507459.png)

![N-tert-butyl-2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B2507465.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2507466.png)